molecular formula C12H8ClFN2O2 B2767356 Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate CAS No. 663611-72-1

Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate

Cat. No. B2767356
Key on ui cas rn: 663611-72-1
M. Wt: 266.66
InChI Key: OBPHMYNSNHSLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07304071B2

Procedure details

To a solution of 2,4-dichloro-5-fluoropyrimidine (0.478 g, 2.86 mmol) and 4-carboxyphenyl boronic acid methyl ester (0.516 g, 2.86 mmol) in 5 mL of ethyleneglycol dimethyl ether was added Pd(PPh3)4 under argon, followed by 2N Na2CO3 and the resulting mixture purged with argon for 2 minutes. The resulting mixture was sealed and heated at 85° C. overnight. After 18 hours, the reaction was diluted with 20 mL of ethyl acetate and washed with H2O. The organic layer was concentrated and purified by chromatography (Silica, 10% ethyl acetate in hexanes) to afford 4-(2-chloro-5-fluoropyrimidin-4-yl)-benzoic acid methyl ester (0.35 g, 46%) as a white solid. LCMS: ES+=267.
Quantity
0.478 g
Type
reactant
Reaction Step One
Name
4-carboxyphenyl boronic acid methyl ester
Quantity
0.516 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.COB([C:14]1[CH:19]=[CH:18][C:17]([C:20]([OH:22])=[O:21])=[CH:16][CH:15]=1)O.[C:23]([O-])([O-])=O.[Na+].[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:23][O:22][C:20](=[O:21])[C:17]1[CH:16]=[CH:15][C:14]([C:6]2[C:5]([F:9])=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=2)=[CH:19][CH:18]=1 |f:2.3.4,^1:38,40,59,78|

Inputs

Step One
Name
Quantity
0.478 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Name
4-carboxyphenyl boronic acid methyl ester
Quantity
0.516 g
Type
reactant
Smiles
COB(O)C1=CC=C(C=C1)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting mixture purged with argon for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
The resulting mixture was sealed
ADDITION
Type
ADDITION
Details
the reaction was diluted with 20 mL of ethyl acetate
WASH
Type
WASH
Details
washed with H2O
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (Silica, 10% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C1=NC(=NC=C1F)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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